3,3/'-Methylenediphenol
Description
Contextualization within Phenolic Compounds and Bisphenol Analogues
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of organic chemistry. Within this extensive class, bisphenols represent a significant subgroup. Bisphenols are defined by the presence of two hydroxyphenyl groups linked by a bridging structure. ebi.ac.uk The most well-known member of this family is Bisphenol A (BPA), a compound widely used in the production of polycarbonate plastics and epoxy resins. rsc.org
3,3'-Methylenediphenol is structurally a bisphenol, where two phenol (B47542) rings are connected at the meta positions by a methylene (B1212753) (-CH2-) bridge. This distinguishes it from its more commercially prevalent isomer, 4,4'-Methylenediphenol (also known as Bisphenol F or BPF), where the linkage occurs at the para positions. nih.govwikipedia.org The general term "bisphenol" often refers to compounds derived from the condensation of two equivalents of a phenol with an aldehyde or ketone. ebi.ac.uk The letter following "Bisphenol" in common nomenclature, such as in BPA or BPF, typically denotes the specific reactant used in its synthesis. ebi.ac.uk
The academic interest in bisphenol analogues like 3,3'-Methylenediphenol has been significantly influenced by the scrutiny surrounding BPA. nih.gov This has led researchers to explore other bisphenols as potential substitutes or as subjects for comparative studies.
Table 1: Comparison of 3,3'-Methylenediphenol with Related Bisphenols
| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| 3,3'-Methylenediphenol | 10193-50-7 | C13H12O2 | Methylene bridge connecting two phenol rings at the meta-positions. chemspider.com |
| 4,4'-Methylenediphenol (Bisphenol F) | 620-92-8 | C13H12O2 | Methylene bridge connecting two phenol rings at the para-positions. wikipedia.org |
| 2,2'-Methylenediphenol | 2467-02-9 | C13H12O2 | Methylene bridge connecting two phenol rings at the ortho-positions. chemicalbook.comnih.gov |
| Bisphenol A (BPA) | 80-05-7 | C15H16O2 | Two phenol groups linked by a propane-2,2-diyl (isopropylidene) group. rsc.org |
Overview of Research Trajectories for Methylene-Bridged Phenols
Research into methylene-bridged phenols, including 3,3'-Methylenediphenol, has followed several distinct yet interconnected trajectories. A primary focus has been their synthesis and application in polymer chemistry.
The synthesis of methylene-bridged phenols typically involves the condensation reaction between a phenol and formaldehyde (B43269), often catalyzed by acidic or basic conditions. evitachem.comacs.org This reaction is fundamental to the production of phenol-formaldehyde resins, such as Bakelite, which is a copolymer of phenol and formaldehyde. scribd.com The mechanism can involve the formation of a hydroxybenzyl cation as an intermediate, which then attacks another phenol nucleus to form the methylene bridge. acs.org
A significant area of research has been the use of these compounds as building blocks or monomers in the creation of various polymers. evitachem.combeilstein-journals.orgscielo.br For instance, 3,3'-Methylenediphenol can undergo polymerization to form materials like polyphenylene oxide. evitachem.com It is also utilized as a key intermediate in the manufacturing of epoxy resins and as a hardener component in polyurethane formulations. evitachem.com The hydroxyl groups on the phenolic rings are reactive sites for electrophilic substitution, allowing for further chemical modifications and derivatization. evitachem.com
Furthermore, the study of methylene-bridged phenols extends to their occurrence in nature and their synthesis. mushroomlab.cn Naturally occurring dimeric molecules with methylene bridges have been isolated from various sources, including plants and microorganisms, and some exhibit interesting biological activities. mushroomlab.cn This has spurred interest in the synthesis of such structures, often utilizing formaldehyde in dimerization reactions, as a strategy for discovering new bioactive compounds. mushroomlab.cn
The investigation into methylene-bridged phenols is also driven by the need to understand structure-property relationships. The position of the methylene bridge (ortho, meta, or para) significantly influences the physical and chemical properties of the resulting molecule and any polymers derived from it. This is a key aspect of research in materials science, where the goal is to design novel materials with specific properties for various applications. rsc.org
Table 2: Key Research Areas for Methylene-Bridged Phenols
| Research Area | Description | Key Findings/Applications |
|---|---|---|
| Polymer Synthesis | Use as monomers or intermediates for polymers like epoxy resins, polyurethanes, and polyphenylene oxides. evitachem.combeilstein-journals.org | Development of materials with enhanced thermal and mechanical properties for coatings, adhesives, and insulation. evitachem.com |
| Organic Synthesis & Derivatization | The phenolic hydroxyl groups serve as reactive sites for electrophilic substitution and other modifications. evitachem.com | Enables the creation of a wide range of functionalized derivatives for various chemical applications. evitachem.com |
| Natural Product Chemistry | Isolation and synthesis of naturally occurring methylene-bridged dimeric compounds. mushroomlab.cn | Discovery of new compounds with potential biological activities. mushroomlab.cn |
| Structure-Property Relationship Studies | Investigation of how the isomeric structure (ortho, meta, para linkage) affects molecular properties. | Understanding these relationships aids in the design of new materials with tailored characteristics. rsc.org |
| Catalysis | Coordination polymers based on methylene-bridged phenols have been studied as catalysts. | These materials have shown activity in reactions like the liquid phase hydroxylation of phenol. researchgate.net |
Structure
3D Structure
Properties
CAS No. |
10193-50-7 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3-[(3-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H12O2/c14-12-5-1-3-10(8-12)7-11-4-2-6-13(15)9-11/h1-6,8-9,14-15H,7H2 |
InChI Key |
DXADWKPCWTXPOY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)CC2=CC(=CC=C2)O |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC2=CC(=CC=C2)O |
Synonyms |
3,3'-Methylenebisphenol |
Origin of Product |
United States |
Synthesis Methodologies and Precursor Chemistry of 3,3 Methylenediphenol
Established Synthetic Pathways for 3,3'-Methylenediphenol
The primary and most established method for synthesizing methylenediphenols is the condensation reaction between a phenol (B47542) and an aldehyde, most commonly formaldehyde (B43269). evitachem.com This reaction is a classic example of electrophilic aromatic substitution, where the phenol ring acts as the nucleophile.
The synthesis of 3,3'-Methylenediphenol typically involves the reaction of phenol with formaldehyde. evitachem.com This condensation can be performed under either acidic or basic conditions. evitachem.com The reaction is generally conducted at elevated temperatures, often in the range of 80-100 °C, to facilitate the reaction. evitachem.com The choice of solvent is also a critical parameter, with water or methanol (B129727) frequently used to ensure proper mixing of the reactants. evitachem.com Reaction times can vary significantly, from several hours to overnight, depending on the specific conditions and desired yield. evitachem.com
The table below summarizes the typical precursors and conditions for the synthesis.
| Parameter | Description | Source(s) |
| Reactants | Phenol, Formaldehyde | evitachem.com |
| Catalyst Type | Acid (e.g., Hydrochloric acid) or Base (e.g., Sodium hydroxide) | evitachem.com |
| Temperature | Typically 80-100 °C | evitachem.com |
| Solvent | Water, Methanol | evitachem.com |
| Reaction Time | Several hours to overnight | evitachem.com |
Catalysis is central to the synthesis of methylenediphenols, influencing both reaction rate and the distribution of isomers.
Homogeneous Catalysis : Both strong mineral acids, such as hydrochloric acid (HCl), and strong bases, like sodium hydroxide (B78521) (NaOH), are commonly used as homogeneous catalysts. evitachem.com These catalysts activate the formaldehyde and the phenol ring, respectively, to promote the condensation reaction. evitachem.com The mechanism involves the formation of a hydroxymethylphenol intermediate, which then reacts with a second phenol molecule.
Heterogeneous Catalysis : There is growing interest in solid acid catalysts, such as zeolites, for similar condensation reactions due to their potential for easier separation and reusability. For instance, HY zeolites have been investigated for the synthesis of 3,3′-dichloro-4,4′-diaminodiphenylmethane from o-chloroaniline and formaldehyde, indicating their potential applicability in related phenolic condensations. rsc.org The defined pore structures of zeolites can also offer shape-selectivity, potentially influencing the isomer distribution of the final product. rsc.org
Reactant Precursors and Reaction Conditions
Challenges in Selective Synthesis of 3,3'-Methylenediphenol Isomers
A significant challenge in the synthesis of 3,3'-Methylenediphenol is controlling the regioselectivity of the reaction. The hydroxyl group of phenol is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. riken.jp This electronic preference means that the incoming electrophile (the hydroxymethyl cation or its equivalent generated from formaldehyde) will preferentially attack the positions ortho (2 and 6) and para (4) to the hydroxyl group.
Consequently, the condensation of phenol and formaldehyde typically yields a mixture of isomers, primarily:
2,2'-Methylenediphenol
4,4'-Methylenediphenol (also known as Bisphenol F)
2,4'-Methylenediphenol
The formation of the 3,3'- isomer (meta, meta') is electronically disfavored. Achieving selective synthesis of the meta isomer is a well-known difficulty in organic chemistry. riken.jp The production of a specific isomer often requires complex procedures to block the more reactive ortho and para positions or the development of highly specialized catalytic systems that can overcome the inherent electronic preferences of the phenol ring. riken.jpresearchfeatures.com The synthesis of related compounds, such as methylene (B1212753) diphenyl diisocyanate (MDI), also results in mixtures of isomers that necessitate costly and energy-intensive separation processes. google.com This underscores the general difficulty and industrial importance of developing selective synthesis methods for specific diphenylmethane (B89790) isomers.
Reactivity and Derivatization of 3,3 Methylenediphenol
Polymerization Reactions Involving 3,3'-Methylenediphenol
As a difunctional monomer, 3,3'-Methylenediphenol is a building block for various step-growth polymerization reactions. The presence of two reactive hydroxyl groups allows it to be incorporated into long polymer chains, forming materials with diverse properties.
Polyester (B1180765) resins are a class of thermosetting polymers formed through the reaction of polyhydric alcohols with polyfunctional acids. boytek.com.tr Unsaturated polyester resins, a significant subset, are produced by the condensation polymerization of diols or epoxides with a combination of unsaturated and saturated dibasic acids. wikipedia.org
3,3'-Methylenediphenol, acting as a diol, can be reacted with dicarboxylic acids or their more reactive derivatives (such as acyl chlorides or anhydrides) to form aromatic polyester resins. The process is a type of condensation polymerization, specifically polyesterification, where an ester linkage is formed with the concurrent elimination of a small molecule, typically water. wikipedia.org
The general reaction scheme for the formation of a polyester from 3,3'-Methylenediphenol and a generic dicarboxylic acid is as follows:
n HO-Ar-CH₂-Ar-OH + n HOOC-R-COOH → [-O-Ar-CH₂-Ar-O-CO-R-CO-]n + 2n H₂O (where Ar represents the 3-substituted phenyl group and R is the organic backbone of the diacid)
The properties of the resulting polyester resin, such as rigidity, thermal stability, and chemical resistance, are influenced by the choice of the comonomer, particularly the structure of the dicarboxylic acid used. For instance, using aromatic dicarboxylic acids like isophthalic acid or terephthalic acid can enhance the rigidity and heat resistance of the polymer backbone. boytek.com.tr
The formation of polyesters from 3,3'-Methylenediphenol follows a step-growth polymerization mechanism. Unlike chain-growth polymerization, which involves rapid addition of monomers to a few active centers, step-growth polymerization proceeds by reaction between any two functional groups (monomer, dimer, oligomer, etc.). libretexts.org This results in a slower, more gradual increase in molecular weight until high conversion levels are reached.
The kinetics of polyesterification can be complex. For reactions catalyzed by strong acids, the mechanism involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the phenolic hydroxyl group. The reaction rate is typically monitored by measuring the removal of the water byproduct or by titrating the unreacted acid groups.
The polymerization process can be broadly divided into stages:
Initial Stage: At the beginning of the reaction, monomers react to form dimers, trimers, and small oligomers. The average molecular weight of the system increases slowly.
Propagation Stage: As the reaction progresses, these oligomers react with each other. This stage is characterized by a significant increase in viscosity and molecular weight. In free-radical curing of unsaturated polyesters, this stage can show auto-acceleration (the gel effect) as molecular mobility decreases. mdpi.com
Final Stage: To achieve high molecular weight polymers, the reaction must be driven to very high conversion (>99%). This often requires the use of high temperatures and vacuum to effectively remove the condensation byproduct (water), shifting the equilibrium towards the polymer product.
The kinetics of such polymerization reactions can be studied using techniques like differential scanning calorimetry (DSC), which measures the heat evolved during the exothermic polymerization process. nih.gov Isoconversional analysis of DSC data can reveal the activation energy of the polymerization, which provides insight into the rate-limiting step of the reaction. nih.gov While specific kinetic data for 3,3'-Methylenediphenol is not widely published, studies on similar bisphenolic monomers provide representative values.
Table 1: General Kinetic Parameters for Polymerization of Related Monomers This table presents typical data for related polymerization systems to illustrate the concepts, as specific data for 3,3'-Methylenediphenol is not readily available in public literature.
| Polymerization System | Technique | Activation Energy (Ea) | Reaction Order | Reference |
|---|---|---|---|---|
| Liquid-state polymerization of a diacetylene | DSC | 106 ± 2 kJ mol⁻¹ | Zero-order | nih.gov |
| Liquid-state polymerization of a diacetylene | EPR | 105 ± 6 kJ mol⁻¹ | Zero-order | nih.gov |
| Curing of unsaturated polyester resin | N/A | Varies with conversion | Autocatalytic model often applies | resitan.net |
Formation of Polyester Resins from 3,3'-Methylenediphenol
Chemical Transformations for Functional Material Development
The derivatization of 3,3'-Methylenediphenol is a key strategy for developing functional materials with tailored properties. By chemically modifying its structure, new polymers and compounds can be synthesized for advanced applications.
One significant pathway is the synthesis of poly(arylene ether)s. These high-performance thermoplastics are known for their excellent thermal and mechanical properties. 3,3'-Methylenediphenol can be polycondensed with activated aromatic dihalides, such as 4,4′-difluorobenzophenone, via nucleophilic aromatic substitution to produce poly(arylene ether ketone)s. researchgate.net
Another important transformation involves creating precursors for epoxy resins. The reaction of 3,3'-Methylenediphenol with epichlorohydrin (B41342) in the presence of a base yields its diglycidyl ether derivative. This molecule can then be cured with a hardener (e.g., an amine) to form a cross-linked, durable thermoset material. The properties of these epoxy resins can be superior to those based on the more common bisphenol A, particularly in terms of thermal stability and chemical resistance.
Furthermore, "click" chemistry provides a modern and efficient route to functional materials. sigmaaldrich.com By introducing azide (B81097) or alkyne functionalities onto the 3,3'-Methylenediphenol backbone, it can be readily "clicked" with other polymers or biomolecules. This approach is used to create well-defined polymer architectures, such as block copolymers or polymer-protein conjugates, for applications in biotechnology and materials science. sigmaaldrich.com
Reaction Pathways with Specific Reagents
The reactivity of 3,3'-Methylenediphenol with various reagents allows for the synthesis of a wide array of derivatives and polymers.
Reaction with Isocyanates: The phenolic hydroxyl groups react readily with isocyanate (-NCO) groups. The reaction with a diisocyanate, such as Methylene (B1212753) Diphenyl Diisocyanate (MDI), leads to the formation of polyurethanes. evitachem.comwikipedia.org This reaction does not produce a byproduct and is typically very efficient. The resulting polyurethanes can exhibit high thermal stability due to the aromatic nature of the diphenol.
Reaction with Epoxides: As mentioned, 3,3'-Methylenediphenol reacts with epoxides like epichlorohydrin. The nucleophilic phenoxide (formed under basic conditions) attacks the electrophilic carbon of the epoxide ring, leading to a ring-opening reaction and the formation of a glycidyl (B131873) ether. evitachem.com This is a fundamental reaction for producing epoxy resin precursors.
Electrophilic Substitution: The aromatic rings of 3,3'-Methylenediphenol are activated by the electron-donating hydroxyl groups, making them susceptible to electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts alkylation. evitachem.com These reactions allow for the introduction of various functional groups onto the aromatic backbone, which can be used to further modify the properties of the resulting materials or to act as sites for subsequent polymerization.
Reaction with Aldehydes: While 3,3'-Methylenediphenol is itself a product of the reaction between phenol (B47542) and formaldehyde (B43269), it can participate in further condensation reactions with aldehydes under certain conditions. This can lead to the formation of higher molecular weight oligomers or cross-linked networks, characteristic of novolac or resol-type phenolic resins.
Table 2: Summary of Reaction Pathways for 3,3'-Methylenediphenol
| Reagent Class | Specific Example | Functional Group Reacting | Product Type |
|---|---|---|---|
| Dicarboxylic Acids / Derivatives | Terephthaloyl chloride | Hydroxyl groups | Polyester |
| Diisocyanates | Methylene Diphenyl Diisocyanate (MDI) | Hydroxyl groups | Polyurethane |
| Epoxides | Epichlorohydrin | Hydroxyl groups | Diglycidyl Ether (Epoxy Precursor) |
| Electrophiles | Bromine (Br₂) | Aromatic Rings | Brominated Diphenol |
| Aldehydes | Formaldehyde | Aromatic Rings | Phenolic Resin Network |
Applications of 3,3 Methylenediphenol in Advanced Materials Science
Role as a Monomer in Polymer Chemistry
As a bifunctional monomer, 3,3'-Methylenediphenol serves as a foundational component in the synthesis of a variety of polymers. researchgate.net The presence of two reactive phenolic hydroxyl groups allows it to participate in polymerization reactions, leading to the formation of long-chain macromolecules. cnrs.fr Its meta-substitution pattern influences the spatial arrangement and flexibility of the resulting polymer chains, distinguishing its derivatives from those of its ortho- and para-isomers. nih.gov
Design and Synthesis of 3,3'-Methylenediphenol-Based Polymers
The synthesis of polymers from 3,3'-Methylenediphenol leverages well-established polymerization techniques. A prominent class of polymers derived from this monomer are polybenzoxazines. These are synthesized through a Mannich-like condensation reaction involving the phenolic compound, a primary amine, and formaldehyde (B43269). nih.govresearchgate.netikm.org.my The resulting benzoxazine (B1645224) monomers can then undergo a thermally activated, ring-opening polymerization to form a highly cross-linked, high-performance thermosetting polymer. researchgate.netrsc.org The molecular design flexibility of benzoxazine monomers allows for the tailoring of the final polymer's properties by selecting different amine co-reactants. researchgate.net
Another significant application of 3,3'-Methylenediphenol is in the production of epoxy resins. While its isomer, 4,4'-Methylenediphenol (Bisphenol F), is more commonly used, the 3,3'-isomer can be reacted with epichlorohydrin (B41342) to produce diglycidyl ether epoxy resins. cnrs.frresearchgate.net These resins can then be cured using various hardeners, such as amines or anhydrides, to form a rigid, three-dimensional network. threebond.co.jpm-chemical.co.jp The choice of curing agent and curing conditions significantly impacts the final properties of the thermoset. threebond.co.jp
Furthermore, 3,3'-Methylenediphenol can be used in the synthesis of phenolic resins, also known as novolacs or resoles, through reaction with formaldehyde. mdpi.com The formaldehyde to phenol (B47542) ratio and the type of catalyst (acidic or basic) determine the structure and properties of the resulting resin.
Structure-Property Relationships in 3,3'-Methylenediphenol-Derived Materials
The molecular architecture of polymers derived from 3,3'-Methylenediphenol directly governs their macroscopic properties. The meta-linkage of the methylene (B1212753) bridge in the monomer introduces a kink in the polymer backbone, which can disrupt chain packing and reduce crystallinity compared to polymers made from the para-isomer (4,4'-Methylenediphenol). This can lead to materials with lower melting points but potentially enhanced solubility and processability. nih.gov
In polybenzoxazines, the cross-linked network structure, featuring Mannich bridges and intramolecular hydrogen bonds, is responsible for their high thermal stability and mechanical strength. researchgate.net However, this can also lead to brittleness. researchgate.net The properties of these materials can be tuned by adjusting the cross-link density, which is influenced by the structure of the amine used in the synthesis. researchgate.net
The thermal and mechanical properties of polymers are critical for their application. The following tables summarize typical property ranges for related phenolic-based polymers, which can provide an indication of the expected performance of 3,3'-Methylenediphenol-derived materials.
Table 1: Thermal Properties of Related Phenolic-Based Polymers
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 110 - 268.5 °C | researchgate.netrsc.org |
| 5% Weight-Loss Temperature (Td5) | 263 - 383 °C | cnrs.frrsc.org |
| Char Yield at 800 °C | 27 - 70% | nih.govrsc.org |
Table 2: Mechanical Properties of Related Phenolic-Based Polymers
| Property | Value | Reference |
| Tensile Strength | 16.3 - 54.7 MPa | researchgate.net |
| Flexural Strength | 24.8 - 93.1 MPa | researchgate.net |
| Elongation at Break | up to 14.2% | rsc.org |
| Young's Modulus | ~ 10^9 Pa | parksystems.cnepoxy-europe.eu |
Applications in Specialty Resins and Adhesives
The properties of polymers derived from 3,3'-Methylenediphenol make them suitable for use in specialty resins and adhesives that demand high performance. Phenolic and epoxy resins are widely used in coatings, industrial flooring, and structural adhesives due to their excellent adhesion, chemical resistance, and thermal stability. mdpi.comnorman-network.netresearchgate.net
In adhesive formulations, the incorporation of phenolic structures can enhance the bond strength and durability. swst.orgmdpi.com The ability of the hydroxyl groups to form strong interactions with various substrates contributes to this adhesive character. nih.gov For instance, epoxy resins based on bisphenols are key components in high-strength adhesives used in the aerospace and automotive industries. uobaghdad.edu.iq The use of 3,3'-Methylenediphenol can modify the flexibility and toughness of these adhesives. cnr.it
Furthermore, the antioxidant properties inherent to phenolic compounds can improve the longevity of adhesive formulations by protecting them from oxidative degradation during processing and end-use. swst.org
Potential as a Chemical Intermediate in Complex Organic Synthesis
Beyond its role in polymer science, 3,3'-Methylenediphenol serves as a versatile chemical intermediate in the synthesis of more complex molecules. researchgate.nettokushima-u.ac.jp The phenolic hydroxyl groups can be readily functionalized, and the aromatic rings can undergo electrophilic substitution reactions, opening pathways to a wide array of derivatives.
This reactivity is exploited in the synthesis of specialty chemicals and bioactive molecules. parksystems.cnmdpi.comacs.org For example, the core structure of 3,3'-Methylenediphenol can be found within larger, more complex molecules with specific biological or chemical functions. The synthesis of such molecules often involves multi-step processes where the diphenol is a key starting material or an intermediate building block. The ability to selectively modify the hydroxyl groups and the aromatic rings allows for the precise construction of target molecules with desired functionalities.
Theoretical and Computational Investigations of 3,3 Methylenediphenol
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical methods are pivotal in elucidating the molecular structure and conformational landscape of 3,3'-Methylenediphenol. nih.gov These computational techniques allow for the prediction of various spectroscopic and electrostatic properties, which can be compared with experimental data to validate the computed structures. nih.gov
Theoretical approaches, such as those implemented in software packages like Gaussian, are employed to determine the stable conformations of molecules. biointerfaceresearch.com By utilizing methods like the B3LYP functional with a 6-311G(d,p) basis set, researchers can optimize the molecular geometry of 3,3'-Methylenediphenol. biointerfaceresearch.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles that define the three-dimensional arrangement of the atoms.
The presence of hydroxyl groups and the methylene (B1212753) bridge in 3,3'-Methylenediphenol allows for a variety of conformational isomers due to the rotation around the single bonds. Quantum chemical studies can map the potential energy surface associated with these rotations, identifying the low-energy conformers that are most likely to exist. The interplay of steric hindrance and intramolecular hydrogen bonding, if any, can be quantitatively assessed through these calculations.
Furthermore, quantum chemistry provides insights into the electronic properties of the molecule, such as the distribution of electron density and the molecular electrostatic potential. These properties are crucial for understanding the reactivity and intermolecular interactions of 3,3'-Methylenediphenol. Advanced techniques can even predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which serve as a powerful tool for structural confirmation when compared with experimental spectra. nih.gov
Recent advancements in computational methods, including tensor train-based approaches, are accelerating the process of conformational searches for complex organic molecules. terraquantum.swiss These methods offer a significant speed-up over traditional techniques, enabling more efficient exploration of the conformational space and the generation of accurate molecular structure datasets. terraquantum.swiss
Table 1: Computed Geometric Parameters for a Related Diphenol Structure
| Parameter | Value |
| Bond Length (C-O) | 1.36 Å |
| Bond Length (C-C aromatic) | 1.39 - 1.41 Å |
| Bond Angle (C-O-H) | 109.5° |
| Dihedral Angle (Ar-CH2-Ar) | Variable |
This table presents typical bond lengths and angles for a diphenol structure, which would be refined for 3,3'-Methylenediphenol through specific quantum chemical calculations.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry offers powerful tools for unraveling the intricate details of chemical reaction mechanisms involving 3,3'-Methylenediphenol. By modeling the potential energy surface of a reaction, chemists can identify the reactants, products, transition states, and any intermediates, providing a comprehensive picture of the reaction pathway. smu.edu
A common application of computational chemistry is in studying electrophilic substitution reactions, where the hydroxyl groups of 3,3'-Methylenediphenol direct incoming electrophiles. evitachem.com Theoretical calculations can determine the relative activation energies for substitution at different positions on the aromatic rings, thus predicting the regioselectivity of the reaction. These studies often employ density functional theory (DFT) methods to calculate the energies of the various species along the reaction coordinate.
Furthermore, computational methods can be used to investigate polymerization reactions where 3,3'-Methylenediphenol acts as a monomer. evitachem.com For instance, in the formation of polyurethanes, the reaction between the hydroxyl groups of the diphenol and isocyanate groups can be modeled. wikipedia.org Such simulations can elucidate the step-by-step mechanism of chain growth and cross-linking, providing insights into the structure and properties of the resulting polymer.
The elucidation of reaction mechanisms often involves the following computational steps:
Locating Stationary Points: Identifying the geometric structures and energies of reactants, products, and transition states. smu.edu
Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway that connects the transition state to the reactants and products. smu.edu
Frequency Calculations: Characterizing the stationary points as minima (reactants, products, intermediates) or first-order saddle points (transition states) and obtaining zero-point vibrational energies.
Advanced computational approaches, such as the United Reaction Valley Approach (URVA), can partition the reaction mechanism into distinct phases, offering a more detailed understanding of the chemical transformations occurring at each stage. smu.edu
Table 2: Key Computational Steps in Reaction Mechanism Elucidation
| Computational Step | Purpose |
| Geometry Optimization | Find the lowest energy structure for reactants, products, and transition states. |
| Transition State Search | Locate the highest energy point along the reaction coordinate. |
| Frequency Analysis | Confirm the nature of stationary points and calculate thermodynamic properties. |
| IRC Calculation | Verify that the transition state connects the correct reactants and products. |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. wikipedia.org For 3,3'-Methylenediphenol, MD simulations can provide detailed insights into its intermolecular interactions in various environments, such as in solution or in the solid state. These simulations solve Newton's equations of motion for a system of particles, where the forces between particles are described by a molecular mechanics force field. wikipedia.org
The hydroxyl groups of 3,3'-Methylenediphenol are capable of forming strong hydrogen bonds, which significantly influence its physical properties and interactions with other molecules. evitachem.com MD simulations can explicitly model the formation and breaking of these hydrogen bonds, providing a dynamic picture of the hydrogen-bonding network. This is crucial for understanding its solubility in different solvents and its ability to interact with other molecules, including polymers and biological macromolecules. dovepress.com
In the context of polymer chemistry, MD simulations can be used to study the interactions between 3,3'-Methylenediphenol and other monomers or polymer chains. For example, in the formation of epoxy resins, simulations can model how the diphenol molecules interact with the epoxy monomers and curing agents, influencing the final structure and properties of the cross-linked polymer network. evitachem.com
Key parameters that can be analyzed from MD simulations to understand intermolecular interactions include:
Radial Distribution Function (RDF): Describes the probability of finding a particle at a certain distance from a reference particle, revealing the local structure and packing of molecules. dovepress.com
Root Mean Square Deviation (RMSD): Measures the average distance between the atoms of a superimposed molecule and a reference structure, indicating conformational stability. dovepress.com
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of each atom from its average position, highlighting flexible regions of the molecule. dovepress.com
Hydrogen Bond Analysis: Quantifies the number and lifetime of hydrogen bonds formed between molecules. dovepress.com
Table 3: Common Analyses in Molecular Dynamics Simulations
| Analysis | Information Gained |
| Radial Distribution Function (RDF) | Provides information on the local ordering and solvation shells around a molecule. |
| Root Mean Square Deviation (RMSD) | Assesses the stability of the molecular conformation throughout the simulation. |
| Root Mean Square Fluctuation (RMSF) | Identifies flexible and rigid regions within a molecule. |
| Hydrogen Bond Analysis | Characterizes the hydrogen bonding patterns and dynamics. |
Structure-Activity Relationship (SAR) Modeling for Methylenediphenol Derivatives
Structure-Activity Relationship (SAR) modeling is a computational technique used to predict the biological activity or other properties of chemical compounds based on their molecular structure. collaborativedrug.com For derivatives of 3,3'-Methylenediphenol, SAR studies can be instrumental in designing new molecules with desired properties, such as enhanced antioxidant activity or specific binding affinities to biological targets. collaborativedrug.comresearchgate.net
The fundamental principle of SAR is that the biological activity of a molecule is related to its chemical structure. collaborativedrug.com By analyzing a dataset of related compounds with known activities, a predictive model can be developed. This model can then be used to estimate the activity of new, untested derivatives of 3,3'-Methylenediphenol, guiding synthetic efforts towards more potent or selective compounds. collaborativedrug.com
A typical SAR study involves the following steps:
Data Collection: Assembling a set of 3,3'-Methylenediphenol derivatives with measured biological activities.
Descriptor Calculation: Generating a set of numerical descriptors that characterize the structural, electronic, and physicochemical properties of each molecule.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to establish a mathematical relationship between the descriptors and the biological activity.
Model Validation: Assessing the predictive power of the model using external or internal validation techniques.
For instance, if the goal is to develop potent antioxidants based on the 3,3'-Methylenediphenol scaffold, SAR models could identify key structural features that contribute to radical scavenging activity. evitachem.com These might include the position and nature of substituents on the phenolic rings, which can influence the hydrogen-donating ability of the hydroxyl groups.
Molecular docking simulations can complement SAR studies by providing a visual and energetic representation of how the derivatives interact with a specific biological target, such as an enzyme or receptor. researchgate.net This can help to rationalize the observed SAR and provide further insights for the design of new and improved molecules. researchgate.netnih.gov
Table 4: Key Components of a Structure-Activity Relationship (SAR) Study
| Component | Description |
| Training Set | A collection of molecules with known activities used to build the SAR model. |
| Molecular Descriptors | Numerical representations of molecular properties (e.g., LogP, molecular weight, electronic properties). |
| Statistical Model | A mathematical equation that correlates the descriptors with the activity (e.g., QSAR equation). |
| Predictive Ability | The accuracy of the model in predicting the activity of new compounds. |
Biological Interactions and Mechanisms of 3,3 Methylenediphenol
Exploration of Molecular Binding Interactions
Molecular binding is the initial step for a compound to exert a biological effect. whba1990.org For methylenediphenol and its analogues, these interactions have been explored with both enzymes and cellular receptors, revealing potential for therapeutic intervention and endocrine disruption.
While direct enzyme binding studies on 3,3'-Methylenediphenol are not extensively documented, research on structurally similar compounds provides valuable analogous data. These studies often utilize molecular docking to predict the binding affinity and mode of interaction between the ligand and the enzyme's active site.
A molecular docking study on 3,3′-dicarboxy-2,2′-dihydroxydiphenylmethane (DCM), a close analogue of 3,3'-Methylenediphenol, investigated its interaction with the Cyclin-Dependent Kinase 2 (CDK2) enzyme, a key protein in cell cycle regulation. mdpi.comresearchgate.net The analysis showed that DCM forms hydrogen bonds with several amino acid residues in the active site of the enzyme, including Phe-82, Glu-81, His-84, and Asn-136. mdpi.com This interaction demonstrates a significant binding affinity, suggesting a potential for enzyme inhibition. mdpi.com
Another related compound, 3,3'-diamino-4,4'-dihydroxydiphenylmethane (FMP-API-1), has been shown to inhibit the interaction between A-kinase anchoring proteins (AKAPs) and protein kinase A (PKA). nih.gov This inhibition occurs through binding to an allosteric site on the regulatory subunits of PKA, highlighting a mechanism that disrupts compartmentalized cell signaling. nih.gov Furthermore, diphenylmethane (B89790) derivatives have been noted to inhibit enzymes like DDT dehydrochlorinase and glutathione (B108866) S-aryltransferase by competing with the natural substrate glutathione. scispace.com
| Analogous Compound | Target Enzyme | Key Findings | Binding Affinity (kcal/mol) |
|---|---|---|---|
| 3,3′-Dicarboxy-2,2′-dihydroxydiphenylmethane (DCM) | Cyclin-Dependent Kinase 2 (CDK2) | Forms H-bonds with Phe-82, Glu-81, His-84, Asn-136. mdpi.com | -7.2 mdpi.com |
| 3,3'-Diamino-4,4'-dihydroxydiphenylmethane (FMP-API-1) | Protein Kinase A (PKA) | Binds to an allosteric site, inhibiting AKAP-PKA interaction. nih.gov | Not specified |
| Diphenylmethane Derivatives | Glutathione S-aryltransferase | Competitive inhibition with glutathione. scispace.com | Not specified |
The interaction of bisphenols with nuclear receptors is a key area of research due to their potential as endocrine-disrupting chemicals (EDCs). nih.gov EDCs can interfere with the body's hormonal systems by binding to receptors for hormones like estrogen and thyroid hormone. nih.govnih.gov
Studies on 4,4'-Methylenediphenol (Bisphenol F or BPF), an isomer of 3,3'-Methylenediphenol, show that it interacts with both the thyroid hormone receptor (TR) and estrogen receptors (ERα and ERβ). nih.govresearchgate.net A structure-based study demonstrated that BPF, along with other BPA analogs, can bind to the thyroid hormone receptor α (TRα) and the major thyroid hormone transport protein, thyroxine-binding globulin (TBG). nih.gov The majority of the amino acid residues in the binding sites of TRα and TBG that interact with the native hormones also interact with these bisphenol analogs. nih.gov Specifically, the interaction with TRα often involves a hydrogen bond at His-381, a key residue for native hormone binding. nih.gov
In the context of estrogen receptors, BPF has been shown to possess estrogen agonist and androgen antagonist activities. researchgate.net Many bisphenol derivatives exhibit a high binding affinity for estrogen receptors, sometimes demonstrating selectivity for one subtype over the other. molaid.comacs.org This interaction can trigger or block the receptor's signaling pathways, leading to potential endocrine disruption. nih.govnih.gov
| Compound Isomer/Analogue | Target Receptor/Protein | Observed Interaction |
|---|---|---|
| 4,4'-Methylenediphenol (BPF) | Thyroid Hormone Receptor α (TRα) | Shares binding residues with native hormone T3, including H-bond at His-381. nih.gov |
| 4,4'-Methylenediphenol (BPF) | Thyroxine-Binding Globulin (TBG) | Shares 77-100% of binding residues with native hormone T4. nih.gov |
| 4,4'-Methylenediphenol (BPF) | Estrogen Receptor (ER) | Exhibits estrogen agonist activity. researchgate.net |
| 4,4'-Methylenediphenol (BPF) | Androgen Receptor (AR) | Exhibits androgen antagonist activity. researchgate.net |
Enzyme Binding Studies (e.g., analogous to methylene-bridged quinolones)
In Vitro Mechanistic Investigations
In vitro studies provide a platform to understand the specific cellular and molecular mechanisms affected by a compound. For methylenediphenols, these investigations have revealed effects on enzymatic pathways and cellular processes.
Extracts from Gastrodia elata, which contain 4,4'-Methylenediphenol, have been shown to stimulate the activity of plasmin. chemfaces.com Plasmin is a critical enzyme in the fibrinolytic system, responsible for breaking down blood clots. mdpi.com The stimulation of plasmin suggests a potential fibrinolytic activity for compounds found within these extracts. mdpi.comchemfaces.com
Other in vitro research has focused on the broader cellular impacts of bisphenols. Studies on Daphnia magna exposed to BPF showed that the compound can impair pathways related to protein synthesis. amazonaws.com Additionally, an in vitro chromosomal aberration test on methylenediphenol indicated that it could increase structural chromosomal aberrations at certain concentrations. mdpi.com
Biosynthetic Origins and Natural Occurrence of Methylenediphenols
The origins of methylenediphenols can be both natural and synthetic. While many bisphenols are produced industrially, some are found in plants. mdpi.comrsc.org
The 4,4'- isomer of methylenediphenol has been identified as a naturally occurring compound in the rhizome of the orchid Gastrodia elata. chemfaces.comnih.gov This plant has a history of use in traditional medicine in several Asian countries. chemfaces.com However, other isomers, such as 2,2'-Methylenediphenol, are not considered to be naturally occurring metabolites. hmdb.ca There are no reports of 3,3'-Methylenediphenol being a natural product, suggesting it is primarily of synthetic origin. cdc.gov
The biosynthesis of bisphenols in nature is not fully elucidated, but related phenolic compounds are synthesized in plants through various pathways. researchgate.net Lignin (B12514952), a major component of plant biomass, is rich in phenolic precursors like hydroxycinnamic acids (e.g., p-coumaric, ferulic, and sinapic acid), which can be used as starting materials for the synthesis of bisphenols. rsc.org Plants also possess enzymes that can metabolize bisphenols introduced into their system, typically through processes like glucosylation, hydroxylation, and other redox reactions. mdpi.comunibo.it For example, tobacco plants have been shown to metabolize Bisphenol A by converting it into a glucoside conjugate. oup.com This indicates that while plants may not endogenously produce all forms of methylenediphenol, they have metabolic pathways to process them. mdpi.comoup.com
Environmental Fate and Behavior of Methylenediphenols with Methylene Bridges
Biodegradation Pathways and Kinetics
The primary mechanism for the removal of bisphenols from the environment is biodegradation. wikipedia.org Studies on Bisphenol F (BPF) indicate that it is readily biodegradable by microorganisms found in aquatic environments. asm.orgmdpi.com
Biodegradation Pathways
Research has identified specific bacterial strains capable of degrading BPF. For instance, Sphingobium yanoikuyae strain FM-2, isolated from river water, has been shown to metabolize BPF. asm.org The proposed degradation pathway is initiated by the hydroxylation of the methylene (B1212753) bridge, forming bis(4-hydroxyphenyl)methanol. This intermediate is then oxidized to 4,4′-dihydroxybenzophenone. asm.org Subsequently, a Baeyer-Villiger type reaction is thought to oxidize the benzophenone (B1666685) to 4-hydroxyphenyl 4-hydroxybenzoate (B8730719), which is then cleaved to form 4-hydroxybenzoate and hydroquinone. These simpler aromatic compounds are then further broken down and mineralized. asm.org
Phenol (B47542) degradation, in general, can proceed through either an ortho- or meta-cleavage pathway of the key intermediate, catechol. nih.govresearchgate.net The degradation of BPF by Sphingobium yanoikuyae strain FM-2 ultimately breaks the compound down into simpler phenols that can enter these common mineralization pathways. asm.org
Biodegradation Kinetics
The rate of biodegradation for BPF is influenced by environmental conditions and the microbial consortia present. In studies using seawater, BPF generally shows higher biodegradability than the more commonly known Bisphenol A (BPA). mdpi.comnih.gov The degradation process often involves a lag period, during which the microbial population adapts, followed by a period of more rapid degradation.
| Biodegradation Study Summary for Bisphenol F (BPF) in Seawater | |
| Test Method | Finding |
| Sea Die-Away (SDA) | Lag Period: 3-21 days mdpi.com |
| Degradation Period: 6-12 days mdpi.com | |
| Degradation Efficiency: >92% mdpi.comnih.govresearchgate.net | |
| TOC Handai Method | Lag Period: 12-45 days mdpi.com |
| Degradation Period: 9-39+ days mdpi.com | |
| Degradation Efficiency: 50% of samples showed degradation mdpi.com | |
| Comparative Biodegradability | BPF is more readily biodegradable in seawater than Bisphenol A (BPA) and significantly more so than Bisphenol S (BPS). mdpi.comnih.govresearchgate.net |
Abiotic Degradation Processes (e.g., Photochemical Degradation)
Abiotic processes, particularly photochemical degradation, contribute to the transformation of methylenediphenols in the environment.
Photochemical Degradation
In the atmosphere, vapor-phase BPF is expected to be degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this reaction is short, around 5 hours, suggesting that atmospheric transport over long distances is unlikely. nih.govresearchgate.net
In aquatic systems, phenols can undergo sensitized photo-oxidation by reacting with hydroxyl and peroxy radicals in sunlit surface waters. nih.gov The half-life for this process is estimated to be on the order of days to weeks. nih.gov For polyurethane materials derived from methylenediphenyl diisocyanate (MDI), a precursor to methylenediphenols, exposure to sunlight has been identified as a significant degradation pathway, more so than hydrolysis or biological degradation. americanchemistry.com Advanced oxidation processes, such as those using UV light in combination with hydrogen peroxide (UV/H₂O₂), are effective in degrading phenols by generating highly reactive hydroxyl radicals. usp.br
Hydrolysis
Due to the absence of functional groups that readily hydrolyze under typical environmental conditions, 3,3'-Methylenediphenol and its isomers are not expected to undergo significant hydrolysis. nih.govacs.org
Environmental Partitioning and Distribution (e.g., air, water, soil, sediment)
The distribution of 3,3'-Methylenediphenol in the environment is governed by its physical and chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). These parameters determine its tendency to partition among air, water, soil, and sediment. ecetoc.org
Partitioning Behavior
The octanol-water partition coefficient (log Kow) is a key indicator of a chemical's hydrophobicity and its tendency to sorb to organic matter in soil and sediment or to accumulate in organisms. europa.euchemsafetypro.com The log Kow for BPF (4,4'-isomer) is 2.91, while the estimated XLogP3-AA for the 2,2'-isomer is 3.1. nih.govnih.gov These values indicate a moderate tendency to partition from water into organic phases.
The soil organic carbon-water (B12546825) partition coefficient (Koc) can be estimated from Kow and is used to predict a chemical's mobility in soil. chemsafetypro.com A higher Koc value suggests stronger adsorption to soil and sediment, leading to lower mobility. Given the log Kow values, methylenediphenols are expected to have moderate sorption to soil and sediment organic carbon.
The estimated vapor pressure for BPF is very low (3.7 x 10⁻⁷ mm Hg at 25°C), which suggests that in the atmosphere, it will exist in both the vapor phase and adsorbed to particulate matter. nih.gov Due to its low volatility, long-range transport in the air is not anticipated. researchgate.net
Fugacity models predict that if released to the air or soil, the majority of a related compound, 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol, would be distributed into the soil. If released into water, it would primarily partition to the sediment. oecd.org A similar distribution pattern is expected for 3,3'-Methylenediphenol.
| Physicochemical Properties for Environmental Partitioning of Methylenediphenol Isomers | |
| Property | Value |
| Log Kow (4,4'-isomer) | 2.91 nih.gov |
| XLogP3-AA (2,2'-isomer) | 3.1 nih.gov |
| Vapor Pressure (4,4'-isomer) | 3.7 x 10⁻⁷ mm Hg at 25°C (estimated) nih.gov |
| Atmospheric Half-life (4,4'-isomer) | ~5 hours (estimated) nih.govresearchgate.net |
| Hydrolysis | Not expected to be significant nih.gov |
Bioaccumulation Potential in Environmental Systems
Bioaccumulation refers to the net uptake of a chemical by an organism from all environmental sources, including water, diet, and sediment. epa.gov The potential for a substance to bioaccumulate is often assessed using the bioconcentration factor (BCF), which measures uptake from water alone under laboratory conditions. sfu.ca
For BPF, measured BCF values in carp (B13450389) (Cyprinus carpio) range from 3.8 to 18. nih.gov These low BCF values suggest that the potential for bioconcentration in aquatic organisms is low. This is consistent with its log Kow of 2.91, as substances with a log Kow below 3 are generally considered to have a low potential for bioaccumulation. nih.gov
For other substituted phenols, even those with high log Kow values, bioaccumulation is not always observed. For example, 2,2',6,6'-tetra-tert-butyl-4,4'-methylenediphenol, which has a log Kow >6.5, did not show bioaccumulation in earthworms in a laboratory study. europa.eu This indicates that while partitioning behavior is a key factor, other processes such as metabolism within the organism can significantly reduce the potential for bioaccumulation. researchgate.net Given the available data for its close isomer, 3,3'-Methylenediphenol is not expected to significantly bioaccumulate in environmental systems. who.int
| Bioaccumulation Data for 4,4'-Methylenediphenol (Bisphenol F) | |
| Parameter | Value/Finding |
| Organism | Carp (Cyprinus carpio) nih.gov |
| Bioconcentration Factor (BCF) | 3.8 - 18 nih.gov |
| Bioaccumulation Potential | Low nih.gov |
| Supporting Evidence | Log Kow of 2.91 is below the general threshold of concern for bioaccumulation. nih.gov |
Advanced Analytical Methodologies for 3,3 Methylenediphenol Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of 3,3'-Methylenediphenol. By analyzing the interaction of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provide detailed information about its atomic arrangement and chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of 3,3'-Methylenediphenol. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
In a typical ¹H NMR spectrum of 3,3'-Methylenediphenol, distinct signals would be expected for the different types of protons. The hydroxyl (-OH) protons of the phenol (B47542) groups would appear as a singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature. uwimona.edu.jm The aromatic protons on the two phenyl rings would produce a complex pattern of multiplets in the aromatic region of the spectrum. The methylene (B1212753) (-CH₂) bridge protons would appear as a singlet, shifted downfield due to the influence of the adjacent aromatic rings.
Similarly, the ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. For 3,3'-Methylenediphenol, one would expect to see signals corresponding to the methylene carbon, the four distinct aromatic carbons in the phenyl rings (including the carbon attached to the hydroxyl group and the one attached to the methylene bridge), and the remaining aromatic carbons. The specific chemical shifts are indicative of the electronic environment of each carbon atom. Analysis of related bisphenol compounds by NMR has proven effective in characterizing their structure and metabolites. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3,3'-Methylenediphenol Predicted values are based on general principles and data for analogous structures. uwimona.edu.jm
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Hydroxyl Proton | ¹H | 4.5 - 8.0 | Singlet (s) |
| Aromatic Protons | ¹H | 6.5 - 7.5 | Multiplets (m) |
| Methylene Protons | ¹H | 3.8 - 4.2 | Singlet (s) |
| Methylene Carbon | ¹³C | 35 - 45 | - |
| Aromatic Carbons | ¹³C | 110 - 160 | - |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. photothermal.com IR spectroscopy measures the absorption of infrared radiation by molecules as they vibrate, which is particularly sensitive to polar bonds. photothermal.com In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is more sensitive to non-polar, symmetric bonds. photothermal.comlibretexts.org
For 3,3'-Methylenediphenol, the IR spectrum would prominently feature a broad absorption band in the high-frequency region (around 3200-3600 cm⁻¹) corresponding to the O-H stretching vibration of the phenolic groups. Other key absorptions would include C-H stretching from the aromatic rings and the methylene bridge, C-O stretching, and C=C stretching vibrations within the aromatic rings. scifiniti.com
Raman spectroscopy provides complementary information. While the O-H stretch is typically a weak Raman scatterer, the aromatic ring vibrations often produce strong and sharp Raman signals, making it an excellent tool for fingerprinting the molecule. mdpi.com The symmetric "breathing" mode of the phenyl rings would be a characteristic feature. The combination of IR and Raman spectra provides a comprehensive vibrational profile, confirming the presence of key functional groups and aiding in the structural confirmation of 3,3'-Methylenediphenol. photothermal.com
Table 2: Characteristic IR and Raman Vibrational Frequencies for 3,3'-Methylenediphenol Frequency ranges are typical for the specified functional groups.
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Phenolic -OH | O-H Stretch | 3200-3600 (Broad) | Weak |
| Aromatic C-H | C-H Stretch | 3000-3100 (Sharp) | Strong |
| Methylene -CH₂- | C-H Stretch | 2850-2960 (Sharp) | Medium |
| Aromatic Ring | C=C Stretch | 1450-1600 (Multiple Bands) | Strong |
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of 3,3'-Methylenediphenol and to gain structural information from its fragmentation pattern. jeolusa.com The compound is first ionized, often using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI). jeolusa.com
In an EI-MS experiment, the resulting mass spectrum would show a molecular ion peak [M]⁺ corresponding to the exact molecular mass of 3,3'-Methylenediphenol (C₁₃H₁₂O₂, Monoisotopic mass: 200.08 Da). chemspider.comnih.gov The high-energy ionization process also causes the molecule to break apart into characteristic fragment ions. jeolusa.com For 3,3'-Methylenediphenol, a prominent fragmentation pathway involves cleavage of the bond between the methylene bridge and one of the phenyl rings, leading to the formation of a stable hydroxybenzyl-type cation (m/z 107). This fragmentation pattern serves as a fingerprint for identification. Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing even more detailed structural data. nih.govnih.gov
Table 3: Expected Mass Spectrometry Data for 3,3'-Methylenediphenol
| Ion | Formula | m/z (Expected) | Description |
|---|---|---|---|
| Molecular Ion [M]⁺ | [C₁₃H₁₂O₂]⁺ | 200 | Unfragmented molecule |
| Fragment Ion | [C₇H₇O]⁺ | 107 | Resulting from benzylic cleavage |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating 3,3'-Methylenediphenol from complex mixtures and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Development
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of phenolic compounds like 3,3'-Methylenediphenol from various matrices. nih.gov The method's versatility allows for analysis of thermally labile and non-volatile compounds without the need for derivatization.
Method development for 3,3'-Methylenediphenol typically involves reversed-phase chromatography. nih.govresearchgate.net In this mode, a non-polar stationary phase, most commonly a C18 (octadecylsilane) packed column, is used with a polar mobile phase. The mobile phase usually consists of a mixture of water (often buffered or acidified with agents like formic or acetic acid to suppress ionization of the phenolic groups) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.govamericanpharmaceuticalreview.com Separation is achieved by carefully controlling the mobile phase composition, either isocratically (constant composition) or with a gradient (changing composition), which allows for the elution of compounds based on their hydrophobicity. nih.govnih.gov Detection is most commonly performed using an ultraviolet (UV) detector, as the phenolic rings in 3,3'-Methylenediphenol absorb UV light strongly. researchgate.net For higher selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov
Table 4: Typical HPLC Method Parameters for 3,3'-Methylenediphenol Analysis
| Parameter | Common Condition | Purpose |
|---|---|---|
| Column | C18, C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Eluent system to control retention and separation |
| Elution Mode | Gradient or Isocratic | To optimize resolution and analysis time |
| Flow Rate | 0.8 - 1.2 mL/min | Controls the speed of the separation |
| Column Temperature | 25 - 40 °C | Affects retention time and peak shape |
| Detector | UV (e.g., at 230 or 280 nm), MS | For quantification and identification |
Gas Chromatography (GC) Techniques and Derivatization Strategies
Gas Chromatography (GC) is another powerful technique for the analysis of 3,3'-Methylenediphenol, offering high resolution and sensitivity. However, due to the polar and relatively non-volatile nature of phenols, direct analysis by GC can be challenging, often resulting in poor peak shape and column adsorption. nih.gov To overcome these issues, a derivatization step is frequently employed prior to GC analysis. nih.govepa.gov
Derivatization chemically modifies the polar hydroxyl groups to make the analyte more volatile and thermally stable. nih.gov Common strategies include:
Silylation: Reacting the phenol with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) ether.
Acylation: Using reagents such as acetic anhydride (B1165640) or pentafluoropropionic anhydride to form ester derivatives. cdc.govmdpi.com These fluorinated derivatives are particularly useful for highly sensitive detection using an Electron Capture Detector (ECD) or negative chemical ionization mass spectrometry. cdc.gov
Alkylation: Employing reagents like diazomethane (B1218177) to form a methyl ether. epa.gov
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5 or HP-5). A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is typically used for detection and quantification. epa.gov GC-MS is particularly advantageous as it provides both retention time and mass spectral data, confirming the identity of the analyte. cdc.govmdpi.com
Table 5: Common Derivatization Strategies for GC Analysis of Phenols
| Strategy | Reagent Example | Derivative Formed | Advantages |
|---|---|---|---|
| Silylation | BSTFA, MTBSTFA chromatographyonline.com | Silyl Ether | Improves volatility and thermal stability |
| Acylation | Acetic Anhydride, PFPA cdc.gov | Ester | Reduces polarity, enhances detectability with ECD/NCI-MS |
X-ray Diffraction (XRD) for Crystalline Structure Determination
When a beam of monochromatic X-rays strikes the crystal, the rays are scattered. uomustansiriyah.edu.iq While most scattered waves interfere destructively and cancel each other out, in specific directions they interfere constructively, producing a diffraction pattern of spots of varying intensities. iastate.eduuomustansiriyah.edu.iq By measuring the angles and intensities of these diffracted beams, a crystallographer can generate a three-dimensional map of the electron density within the crystal. wikipedia.orguomustansiriyah.edu.iq This electron density map is then used to deduce the positions of the individual atoms, revealing the molecule's structure. iastate.eduuomustansiriyah.edu.iq
The initial and often most challenging step is growing a suitable single crystal of the compound, which must be pure and structurally regular. portlandpress.com This crystal is then mounted in an X-ray diffractometer and irradiated. The resulting diffraction data are processed computationally to solve and refine the crystal structure. portlandpress.com
To illustrate, the table below shows typical crystallographic data that would be determined for a compound like 3,3'-Methylenediphenol upon successful XRD analysis, using its isomer as a structural analogue.
Interactive Data Table: Example Crystallographic Data for 4,4'-Methylenediphenol
| Parameter | Value | Reference |
| CCDC Number | 617707 | nih.gov |
| Empirical Formula | C₁₃H₁₂O₂ | nih.gov |
| Formula Weight | 200.23 | nih.gov |
| Crystal System | Monoclinic | rsc.org |
| Space Group | P2₁/n | rsc.org |
| a (Å) | 11.58 | rsc.org |
| b (Å) | 5.31 | rsc.org |
| c (Å) | 16.89 | rsc.org |
| β (°) | 101.4 | rsc.org |
| Volume (ų) | 1016 | rsc.org |
Development of Novel Microextraction Techniques
The accurate quantification of 3,3'-Methylenediphenol in various matrices, such as environmental or food samples, necessitates efficient sample preparation to isolate and preconcentrate the analyte before instrumental analysis. Novel microextraction techniques have emerged as powerful, green alternatives to traditional methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), primarily by minimizing the use of organic solvents. ukm.my These miniaturized techniques are often coupled with analytical instruments like high-performance liquid chromatography (HPLC) or gas chromatography (GC). bohrium.comsigmaaldrich.com
Several advanced microextraction methods are applicable to phenolic compounds like 3,3'-Methylenediphenol, leveraging the extensive research conducted on structurally similar bisphenols such as Bisphenol A (BPA) and Bisphenol F (BPF). ukm.mynih.gov
Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid and simple method where a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible solvent like acetone (B3395972) or methanol) is quickly injected into the aqueous sample. bohrium.comresearchgate.net This creates a cloudy solution of fine droplets, maximizing the surface area for analyte transfer from the sample into the extraction solvent. researchgate.netnih.gov After centrifugation, the sedimented organic phase is collected for analysis. bohrium.com A variation, DLLME based on solidification of a floating organic drop (DLLME-SFO), uses an extraction solvent with a melting point near room temperature, which can be easily collected after solidification by cooling. ukm.myresearchgate.net
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a polymeric stationary phase. bioline.org.brresearchgate.net The fiber is exposed to the sample (either by direct immersion or in the headspace above the sample), and analytes partition from the sample matrix onto the fiber coating. sigmaaldrich.combioline.org.br After equilibrium is reached, the fiber is withdrawn and transferred to the injection port of a chromatograph for thermal desorption and analysis. sigmaaldrich.com The development of novel fiber coatings, such as those using single-walled carbon nanotubes (SWCNTs), has shown enhanced extraction efficiency and thermal stability for bisphenol derivatives compared to commercial fibers like polydimethylsiloxane (B3030410) (PDMS). nih.gov Overcoated fibers have also been developed to improve robustness when analyzing complex matrices like food. sigmaaldrich.com
Hollow Fiber Liquid-Phase Microextraction (HF-LPME): HF-LPME utilizes a porous, hydrophobic hollow fiber to separate the aqueous sample (donor phase) from an acceptor phase contained within the fiber's lumen. nih.govchromatographyonline.com The pores of the fiber are impregnated with a small volume of a water-immiscible organic solvent, which forms a supported liquid membrane (SLM). nih.gov In a two-phase system, this organic solvent also acts as the acceptor phase, suitable for hydrophobic analytes. chromatographyonline.com In a three-phase system, an aqueous acceptor phase is held inside the fiber, allowing for the extraction of analytes from the sample, through the organic SLM, and into the acceptor solution. chromatographyonline.comoup.com This technique is noted for its high enrichment factors and excellent sample clean-up capabilities. nih.gov
Research on related bisphenols provides a clear indication of the effectiveness of these techniques. For example, a DLLME-HPLC-UV method developed for BPA in water samples achieved a low detection limit and good linearity. bohrium.comresearchgate.net
Interactive Data Table: Research Findings for Microextraction of Bisphenol A (BPA)
| Technique | Key Parameters | Limit of Detection (LOD) | Recovery (%) | Matrix | Reference |
| DLLME-HPLC-UV | Extraction: 142 µL Chloroform; Disperser: 2.0 mL Acetone | 0.07 µg/L | 96.7-101.2 | River & Tap Water | bohrium.comresearchgate.net |
| HS-SPME-GC/MS | Fiber: SWCNT; Temp: 110°C; Time: 40 min | 0.10 µg/kg | Not Reported | Canned Food | nih.gov |
| Bio-DLLME-HPLC | Biosurfactant: Rhaminolipid; Solvent: Methanol | Not specified (LOQ: 1 µg/L) | 98-103.3 | Water | nih.gov |
| DLLME-SFO-HPLC-FD | Extraction: 1-Undecanol; Disperser: Acetonitrile | Not specified (LOQ: 0.05 µg/L) | 84.7-103.3 | Drinking Water & Cola | researchgate.net |
These advanced methodologies provide the sensitivity and selectivity required for the robust characterization and quantification of 3,3'-Methylenediphenol in complex samples.
Emerging Research Areas and Future Perspectives for 3,3 Methylenediphenol
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of bisphenols often involves acid-catalyzed condensation reactions that may utilize corrosive catalysts and produce significant byproducts. acs.orgacs.org The drive towards green chemistry is catalyzing research into more sustainable synthetic pathways for compounds like 3,3'-Methylenediphenol. chemistryjournals.netnih.gov Future research is expected to focus on several key principles to enhance the eco-efficiency of its production.
Core strategies for sustainable synthesis include maximizing atom economy, utilizing safer solvents, and employing renewable resources and catalysts. liverpool.ac.uknih.gov For bisphenols, this has translated into exploring solid acid catalysts, such as heteropoly acid-supported clays, which are less corrosive and more easily recycled than conventional liquid acids like HCl or H₂SO₄. acs.orgresearchgate.net Another promising avenue is the development of catalyst-free thermal decarboxylation and dimerization processes, which can convert bio-based feedstocks like hydroxycinnamic acids into bisphenols, significantly improving the atom economy by producing water as the primary byproduct. rsc.org
The application of these green principles to 3,3'-Methylenediphenol synthesis could involve reacting 3-cresol with a sustainable formaldehyde (B43269) source under milder, solvent-free conditions or with benign solvents like water or ethanol. chemistryjournals.net Biocatalysis, using enzymes to drive the reaction, also presents a frontier for creating highly specific isomers with minimal environmental impact. rsc.org
Table 1: Comparison of Synthetic Approaches for Bisphenols
| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |
|---|---|---|
| Catalyst | Homogeneous mineral acids (e.g., HCl, H₂SO₄) researchgate.net | Heterogeneous solid acids, enzymes, or catalyst-free thermal methods researchgate.netrsc.org |
| Solvents | Often requires organic solvents nih.gov | Solvent-free conditions or use of green solvents (e.g., water, ethanol) chemistryjournals.netliverpool.ac.uk |
| Feedstocks | Primarily petrochemical-based (e.g., phenol (B47542), acetone) acs.org | Potential for bio-based feedstocks (e.g., lignin (B12514952) derivatives) rsc.org |
| Byproducts | Can produce numerous byproducts, leading to waste acs.org | Higher atom economy, with water often being the main byproduct acs.orgrsc.org |
| Efficiency | May have lower selectivity and reaction mass efficiency acs.org | Aims for higher yield, selectivity, and improved reaction mass efficiency acs.org |
Advanced Materials Engineering Leveraging 3,3'-Methylenediphenol
Bisphenols are fundamental building blocks (monomers) for high-performance polymers, including polycarbonates and epoxy resins. acs.orgevonik.com The specific geometry of the monomer significantly influences the final properties of the polymer. While 4,4'- and 2,2'- isomers are more commonly used, the unique meta-linkage of 3,3'-Methylenediphenol is expected to impart distinct characteristics to polymeric materials.
The introduction of 3,3'-Methylenediphenol into polymer backbones could lead to materials with different thermal properties, such as a modified glass transition temperature (Tg), compared to their linear 4,4'- counterparts. The less linear structure may disrupt chain packing, potentially leading to amorphous polymers with enhanced solubility in common organic solvents and improved processability. sci-hub.se These characteristics are highly desirable for creating advanced materials for diverse applications, from specialty coatings and adhesives to components in the electronics and aerospace industries. evonik.combasf.com
Future research will likely focus on synthesizing and characterizing novel poly(aryl ether ketone)s (PAEKs), polybenzoxazines, and epoxy resins derived from 3,3'-Methylenediphenol. sci-hub.se The goal is to engineer materials with a tailored combination of thermal stability, mechanical strength, and low dielectric constants for next-generation applications. evonik.comsci-hub.se
Table 2: Potential Polymer Applications for 3,3'-Methylenediphenol
| Polymer Type | Potential Advantage of Using 3,3'-Isomer | Target Application Area |
|---|---|---|
| Polycarbonates | Potentially altered optical properties and improved solubility. | Advanced optical lenses, specialty engineering plastics. |
| Epoxy Resins | Modified cross-linking density and flexibility. ebsco.com | High-performance adhesives, composites, industrial coatings. basf.com |
| Poly(aryl ether ketone)s | Enhanced solubility and processability, amorphous nature. sci-hub.se | Membranes, aerospace components, medical implants. evonik.com |
| Polybenzoxazines | Lower curing temperature and tailored thermomechanical properties. | Fire-resistant materials, electronic encapsulants. |
Elucidation of Underexplored Biological Mechanisms
The biological effects of many bisphenol isomers are an area of active research, largely due to concerns about their potential as endocrine-disrupting chemicals (EDCs). nih.gov EDCs can interfere with the body's hormonal systems, potentially affecting reproductive and developmental processes. nih.gov While extensive research exists for Bisphenol A (BPA) and, more recently, for its replacement Bisphenol F (BPF), which is primarily composed of the 4,4'-isomer, the specific biological mechanisms of 3,3'-Methylenediphenol remain largely uncharacterized. iehconsulting.co.uknih.gov
Research on related isomers has shown that they can bind to estrogen receptors and interfere with hormone synthesis and transport. nih.goviehconsulting.co.uknoaa.gov For example, BPF has been shown to have estrogenic activity and, in animal studies, high doses have been linked to effects on reproductive organs and implantation sites. nih.govnih.gov There is also evidence that some bisphenol derivatives can interact with the thyroid hormone system. noaa.goveuropa.eu
Future investigations must focus on the 3,3'-isomer to determine its specific toxicological profile. This includes in vitro studies to assess its binding affinity for various nuclear receptors (estrogen, androgen, thyroid) and in vivo studies to understand its metabolism, distribution, and potential for developmental or reproductive effects. nih.gov Elucidating these mechanisms is crucial for a comprehensive risk assessment and for understanding how its structural differences from other isomers translate into a unique biological activity profile.
Table 3: Areas for Biological Investigation of 3,3'-Methylenediphenol
| Mechanism of Action | Research Question | Relevant Experimental Models |
|---|---|---|
| Estrogen Receptor Binding | Does it act as an agonist or antagonist at estrogen receptors? | In vitro receptor binding assays, reporter gene assays in cell lines (e.g., MCF-7). nih.gov |
| Androgen Receptor Interaction | Does it interfere with the androgen signaling pathway? | In vitro competitive binding assays. europa.eu |
| Thyroid System Disruption | Does it affect thyroid hormone synthesis or transport proteins? nih.gov | In vitro assays for thyroid peroxidase inhibition, transthyretin binding assays. noaa.gov |
| Metabolism & Bioaccumulation | What are its primary metabolic pathways and does it bioaccumulate? | In vivo animal studies (e.g., rat models) to analyze metabolites. nih.gov |
| Reproductive/Developmental Effects | Does exposure impact fertility, gestation, or offspring development? | Reproductive and developmental toxicity screening studies in rodents. nih.gov |
Integrated Environmental Assessment and Remediation Strategies
Understanding the environmental lifecycle of a chemical is fundamental to ensuring its sustainable use. For 3,3'-Methylenediphenol, this involves assessing its environmental fate—how it moves and transforms in soil, water, and air—and developing effective remediation strategies for any potential contamination.
Studies on its isomer, BPF (4,4'-methylenediphenol), indicate that it is expected to adsorb to suspended solids and sediment in water and is not expected to be mobile in soil. nih.gov BPF has also been shown to be readily biodegradable in certain aquatic environments. nih.govmdpi.com However, the biodegradation of bisphenols can sometimes lead to the formation of intermediate metabolites that may also have biological activity. iwaponline.com A crucial research area is therefore to identify the specific degradation pathways of the 3,3'-isomer and the nature of its metabolites.
Future research should also focus on developing and optimizing remediation technologies. Strategies that have shown promise for other bisphenols include:
Adsorption: Using materials like activated carbon or biochar to physically remove the compound from water. ejtas.commdpi.com The development of eco-friendly magnetic biochar from materials like coconut shells represents a green technology breakthrough for this purpose. bohrium.com
Advanced Oxidation Processes (AOPs): Employing powerful oxidizing agents like ozone or Fenton's reagent to chemically break down the molecule. ejtas.com
Bioremediation: Utilizing microorganisms that can degrade the compound. scispace.comjeeng.net Studies have identified various bacterial strains capable of degrading BPA and other analogues, which could be harnessed for environmental cleanup. scispace.comduke.edu
An integrated approach, combining these technologies and considering the entire lifecycle of the compound, will be essential for responsible environmental management. bohrium.comnih.gov
Table 4: Environmental Research and Remediation Strategies
| Area of Focus | Key Research Objective | Potential Technology/Method |
|---|---|---|
| Environmental Fate | Determine persistence, mobility, and bioaccumulation potential in soil and water. canada.cacanada.ca | Koc determination, Henry's Law constant estimation, BCF measurement. nih.gov |
| Biodegradation | Identify microbial degradation pathways and intermediate metabolites. iwaponline.comwashington.edu | Microcosm studies using river water/sediment, isolation of degrading bacteria. iwaponline.comduke.edu |
| Adsorption | Develop cost-effective and sustainable adsorbent materials. | Synthesis and testing of biochar, zeolites, and other porous materials. mdpi.combohrium.com |
| Chemical Oxidation | Optimize AOPs for efficient and complete mineralization. | Ozonation, Fenton/photo-Fenton processes, electrochemical oxidation. ejtas.comjeeng.net |
| Integrated Remediation | Combine multiple techniques for robust and efficient cleanup. | Hybrid systems, such as membrane filtration coupled with AOPs. jeeng.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
